1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-isopropylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable bases.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted piperidine derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine functionality, rendering it less reactive and allowing for selective reactions to occur on other parts of the molecule . The Boc group can be removed under acidic conditions, regenerating the free amine and enabling further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-3-ethyl-3-pyrrolidinecarboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. The presence of the isopropyl group at the 4-position of the piperidine ring differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)10-6-7-15(11(8-10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
IQDMTHKKMLZZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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